![molecular formula C19H20BrFN2O2 B10885197 2-(4-Bromophenoxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10885197.png)
2-(4-Bromophenoxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-BROMOPHENOXY)-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE is a complex organic compound characterized by the presence of bromine, fluorine, and piperazine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with an appropriate alkylating agent to form 4-bromophenoxy derivatives. This intermediate is then reacted with 2-fluorobenzyl chloride in the presence of a base to introduce the fluorobenzyl group. Finally, the resulting compound is reacted with piperazine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-BROMOPHENOXY)-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-BROMOPHENOXY)-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-BROMOPHENOXY)-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Bromophenoxy)benzoic acid
- 2-Bromo-4-fluorobenzoic acid
- 4-(2′-Fluorobenzyloxy)phenylboronic acid
Uniqueness
2-(4-BROMOPHENOXY)-1-[4-(2-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE is unique due to the presence of both bromine and fluorine atoms, as well as the piperazine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C19H20BrFN2O2 |
|---|---|
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
2-(4-bromophenoxy)-1-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H20BrFN2O2/c20-16-5-7-17(8-6-16)25-14-19(24)23-11-9-22(10-12-23)13-15-3-1-2-4-18(15)21/h1-8H,9-14H2 |
InChI-Schlüssel |
JGCUQUQXSZHTCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)COC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,6-Dimethoxyphenyl)[4-(4-ethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10885118.png)
![3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B10885128.png)
![4-methyl-N-[(1Z)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(piperidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B10885132.png)
![2-[(2-chlorophenyl)carbonyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10885140.png)
![1-[1-(4-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B10885148.png)
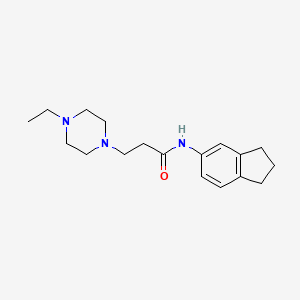
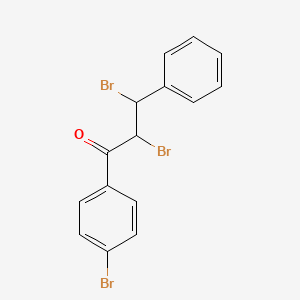
![2-[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B10885169.png)
![4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10885174.png)
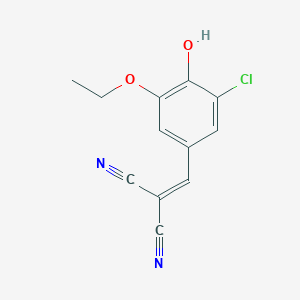
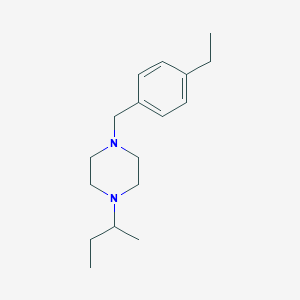

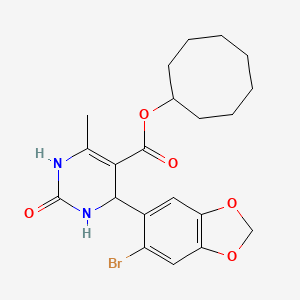
![N-[3-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)phenyl]adamantane-1-carboxamide](/img/structure/B10885196.png)
